1-(3-Ethoxyphenyl)methanamine
Description
1-(3-Ethoxyphenyl)methanamine is a primary amine characterized by a methanamine group (-CH2NH2) attached to a phenyl ring substituted with an ethoxy (-OCH2CH3) group at the meta position. Its molecular formula is C9H13NO (calculated based on analogous structures in ).
Properties
IUPAC Name |
(3-ethoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-11-9-5-3-4-8(6-9)7-10/h3-6H,2,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFDOJUUDDVASP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426806 | |
| Record name | 1-(3-ethoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93071-76-2 | |
| Record name | 3-Ethoxybenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93071-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-ethoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Ethoxyphenyl)methanamine can be synthesized through several methods. One common approach involves the reduction of the corresponding nitro compound. For instance, 3-ethoxybenzylamine can be prepared by reducing 3-ethoxybenzyl nitrate using a reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve catalytic hydrogenation of the nitro compound using a palladium catalyst on carbon (Pd/C) under hydrogen gas. This method is advantageous due to its scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Ethoxyphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The ethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted benzylamines.
Scientific Research Applications
1-(3-Ethoxyphenyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for biologically active molecules.
Mechanism of Action
The mechanism of action of 1-(3-ethoxyphenyl)methanamine involves its interaction with specific molecular targets. In biological systems, the compound can act as a ligand for certain receptors or enzymes, modulating their activity. The ethoxy group and the amine functionality play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
The electronic and steric properties of substituents significantly impact the physical, chemical, and biological behaviors of methanamine derivatives.
Key Observations:
- Electron-donating groups (e.g., methoxy, ethoxy) increase basicity of the amine and solubility in polar solvents compared to electron-withdrawing groups (e.g., chloro).
- Bulkier substituents (e.g., tert-butyl, thienyl) reduce reactivity in nucleophilic reactions but enhance stability in catalytic cycles .
- Schiff base derivatives (e.g., benzylidene methanamines) exhibit distinct reactivity, enabling applications in metal coordination and oxidation catalysis .
Amine Modifications and Reactivity
The primary amine group in this compound enables diverse reactivity, including salt formation, Schiff base synthesis, and coordination with metals.
- Schiff Base Formation : Similar to compounds in and -(3-Ethoxyphenyl)methanamine can condense with aldehydes to form imines, which are pivotal in catalysis and metal-ligand complexes.
- Metal Coordination : Copper(II) complexes with pyrrole-containing Schiff bases () demonstrate distorted square-planar geometries, suggesting that ethoxy-substituted analogs could form stable complexes for catalytic or material science applications .
- Salt Derivatives : Hydrochloride salts of methanamine derivatives (e.g., 1-(3-Methoxyphenyl)ethylamine hydrochloride in ) enhance stability and solubility, a property likely shared by this compound salts .
Biological Activity
1-(3-Ethoxyphenyl)methanamine, also known as 3-ethoxyphenylmethanamine, is a compound that has garnered interest in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.
This compound has the molecular formula and a molecular weight of 151.21 g/mol. The compound features an ethoxy group attached to a phenyl ring, which contributes to its unique chemical behavior and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 151.21 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.
Neuropharmacological Effects
This compound is being investigated for its neuropharmacological effects. It acts as an intermediate in synthesizing compounds that target dopamine receptors, which are crucial in treating neurodegenerative diseases such as Parkinson's disease and schizophrenia .
Anti-inflammatory Activity
The compound has been explored for its role as a precursor in developing CCR2 antagonists, which are known for their anti-inflammatory properties. These antagonists are being studied for their efficacy in managing inflammation-related diseases.
The exact mechanism of action of this compound involves its interaction with specific molecular targets, including receptors and enzymes. This interaction modulates their activity, leading to various biological effects. For instance, it may inhibit the CCR2 receptor involved in inflammatory responses.
Study on Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a significant reduction in bacterial growth at certain concentrations, highlighting its potential as an antimicrobial agent.
Neuropharmacological Research
In another study focusing on neuropharmacology, researchers synthesized derivatives of this compound that showed promising agonistic activity at dopamine receptors. These findings suggest that modifications to the compound could lead to new treatments for neurological disorders .
Applications
This compound has several applications across various fields:
- Medicinal Chemistry : Used as an intermediate for synthesizing compounds targeting dopamine receptors.
- Agriculture : Derivatives are being explored for use as fungicides and insecticides.
- Industrial Chemistry : Employed in producing surface-active agents for cleaning products.
Table 2: Applications of this compound
| Field | Application Description |
|---|---|
| Medicinal Chemistry | Intermediate for dopamine receptor-targeting compounds |
| Agriculture | Development of fungicides and insecticides |
| Industrial Chemistry | Production of surface-active agents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
